molecular formula C4H11Br2N B3394612 Bromo-N,N,N-trimethylmethanaminium bromide CAS No. 5422-70-8

Bromo-N,N,N-trimethylmethanaminium bromide

Cat. No.: B3394612
CAS No.: 5422-70-8
M. Wt: 232.94 g/mol
InChI Key: ZCMUUOGAFPDEPA-UHFFFAOYSA-M
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Description

Bromo-N,N,N-trimethylmethanaminium bromide is a quaternary ammonium compound with the molecular formula C₄H₁₁Br₂N. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating reactions between compounds in different phases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-N,N,N-trimethylmethanaminium bromide can be synthesized through the reaction of trimethylamine with bromoalkanes. One common method involves the reaction of trimethylamine with bromoethane under controlled conditions to yield the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Bromo-N,N,N-trimethylmethanaminium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Organic solvents such as dichloromethane, chloroform, and ethanol are frequently used.

    Temperature: Reactions are typically carried out at room temperature, but some may require heating.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can yield trimethylamine and a corresponding alcohol.

Scientific Research Applications

Bromo-N,N,N-trimethylmethanaminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Bromo-N,N,N-trimethylmethanaminium bromide exerts its effects involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The compound interacts with both the aqueous and organic phases, allowing for more efficient mixing and reaction of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium bromide: Similar in structure but with four methyl groups attached to the nitrogen atom.

    Trimethylchloromethylammonium bromate: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

Bromo-N,N,N-trimethylmethanaminium bromide is unique due to its specific structure, which allows it to act as an effective phase transfer catalyst. Its ability to facilitate reactions between different phases makes it particularly valuable in organic synthesis and industrial applications.

Properties

IUPAC Name

bromomethyl(trimethyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BrN.BrH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMUUOGAFPDEPA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543604
Record name Bromo-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-70-8
Record name NSC12092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromo-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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